2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 149353-83-3
VCID: VC0136545
InChI: InChI=1S/C11H13NO2.ClH/c13-11(14)10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2,(H,13,14);1H
SMILES: C1CNCCC2=C1C=CC(=C2)C(=O)O.Cl
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.688

2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride

CAS No.: 149353-83-3

Cat. No.: VC0136545

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.688

* For research use only. Not for human or veterinary use.

2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride - 149353-83-3

Specification

CAS No. 149353-83-3
Molecular Formula C11H14ClNO2
Molecular Weight 227.688
IUPAC Name 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H13NO2.ClH/c13-11(14)10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2,(H,13,14);1H
Standard InChI Key JIIAUSAIKOSEEF-UHFFFAOYSA-N
SMILES C1CNCCC2=C1C=CC(=C2)C(=O)O.Cl

Introduction

Chemical Properties and Structure

2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride possesses distinct chemical properties that contribute to its importance in chemical research and potential pharmaceutical applications.

Basic Identification

The compound is characterized by the following properties:

PropertyInformation
CAS Number149353-83-3
Molecular FormulaC11H14ClNO2
Core StructureBenzazepine
Salt FormHydrochloride

The compound contains a benzazepine scaffold, which consists of a benzene ring fused to a seven-membered azepine ring, with additional functionalization including a carboxylic acid group at the 7-position . This molecular architecture contributes to its unique chemical reactivity and biological properties.

Structural Characteristics

The molecular structure features several key elements:

  • A partially saturated seven-membered nitrogen-containing ring (azepine)

  • A fused benzene ring forming the benzazepine core

  • A carboxylic acid functional group at the 7-position of the benzene ring

  • A hydrochloride salt formation at the nitrogen atom

Without the hydrochloride group, the related non-salt form (2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid) has a molecular weight of 191.23 g/mol. The addition of the hydrochloride group increases the molecular weight and affects the compound's solubility and pharmacokinetic properties.

Synthesis Methods

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride involves a multi-step reaction process with specific reagents and controlled conditions.

Multi-Step Synthetic Route

According to documented synthetic procedures, the compound is typically prepared through a three-step reaction sequence:

Step 1: Involves the use of aluminum (III) chloride with 1,1-dichloroethane under controlled temperature conditions (0-20°C) for 2 hours .

Step 2: Treatment with sodium hydroxide and bromine at 20°C for 1 hour .

Step 3: Reaction with hydrochloric acid in water under reflux conditions for 120 hours, resulting in the final hydrochloride salt formation .

Alternative Synthetic Approaches

While the core benzazepine structure can be synthesized through various approaches, one documented method for producing the related 2,3,4,5-tetrahydro-1H-benzo[D]azepine involves:

  • Using 1,2-phenylenebis(ethane-2,1-diyl) dimethanesulfonate as a starting material

  • Treating with ammonia at 90°C for 3 hours in a sealed tube

This approach yields the core structure, which can then be further functionalized to introduce the carboxylic acid group at the 7-position, followed by hydrochloride salt formation.

Biological Activity and Applications

The benzazepine scaffold, including derivatives of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride, demonstrates significant biological activities with potential therapeutic applications.

Nitric Oxide Synthase Inhibition

Related compounds with the benzazepine core structure have been evaluated as human nitric oxide synthase (NOS) inhibitors. Research has identified several potent and highly selective inhibitors of human neuronal NOS within the 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives family .

Neuropathic Pain Management

Structure-activity relationship studies have led to the identification of several benzazepine derivatives with potential therapeutic applications. One such derivative has demonstrated efficacy in an in vivo spinal nerve ligation model of neuropathic pain, suggesting potential clinical applications in pain management .

Related Compounds and Structural Analogues

2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride belongs to a broader family of structurally related compounds with varying substitution patterns and biological activities.

Core Structure Variations

Several related compounds share the basic benzazepine scaffold but differ in their substitution patterns:

CompoundCAS NumberKey Structural Difference
2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid175714-52-0Free base form (non-hydrochloride)
2,3,4,5-Tetrahydro-1H-benzo[D]azepine4424-20-8Lacks the carboxylic acid group
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic AcidNot specifiedAdditional bromine substituent at position 9

These structural variations can significantly impact the compounds' physicochemical properties and biological activities .

Pharmacologically Relevant Derivatives

The 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives represent an important class of compounds with potential therapeutic applications. Structure-activity relationship studies have identified several derivatives with potent and selective inhibition of neuronal nitric oxide synthase (nNOS) .

Research Applications

The unique structural features and biological activities of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride and related compounds have led to various research applications.

Medicinal Chemistry

The compound serves as an important building block in medicinal chemistry for the development of novel therapeutics. Its unique benzazepine scaffold provides a versatile platform for structure-activity relationship studies and the design of compounds with targeted biological activities .

Neuropharmacology

Given the activity of related benzazepine derivatives as nitric oxide synthase inhibitors, these compounds have significant applications in neuropharmacology research, particularly in the study of neurological disorders and pain management .

Synthetic Organic Chemistry

The multi-step synthesis of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride involves interesting chemical transformations that are relevant to synthetic organic chemistry. The methodologies developed for its synthesis can be applied to the preparation of other complex heterocyclic compounds .

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